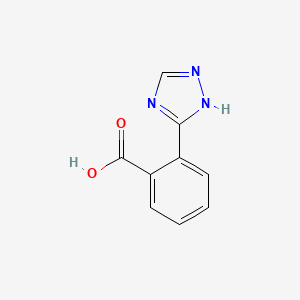

2-(1H-1,2,4-triazol-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBEEBBZPJTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649255 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35257-24-0 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h 1,2,4 Triazol 3 Yl Benzoic Acid

Established Synthetic Pathways to 2-(1H-1,2,4-triazol-3-yl)benzoic acid and its Structural Analogues

Application of the Pinner Reaction Strategy for Triazolylacetates and Related Intermediates

The Pinner reaction provides a versatile and efficient method for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates, which are valuable precursors to the corresponding benzoic acid derivatives. nih.gov This strategy typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. nih.gov These intermediates are then reacted with a suitable hydrazine (B178648) derivative to yield the desired triazole ring system.

A general approach involves the conversion of α-mono- and α,α-disubstituted ethyl cyanoacetates into their corresponding carboxyimidate salts. These key intermediates, upon reaction with formylhydrazide, lead to the formation of triazolylacetates. nih.gov The choice of the nucleophile is crucial; for instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of aminopyrazolones instead of the triazole. nih.gov This method has been successfully applied to the gram-scale synthesis of various α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov Subsequent hydrolysis of the ester functionality would provide the target benzoic acid.

Table 1: Examples of Triazolylacetates Synthesized via the Pinner Reaction Strategy

| Starting Material (Cyanoacetate) | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 2-cyanoacetate | Formylhydrazide | Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate | nih.gov |

| Ethyl 2-cyano-2-methylpropanoate | Formylhydrazide | Ethyl 2-(1H-1,2,4-triazol-3-yl)-2-methylpropanoate | nih.gov |

One-Pot Synthetic Routes Involving Amidrazones and Associated Precursors

While this method is broadly applicable for a range of substituted triazoles, its direct application to the synthesis of this compound would require the use of phthalic acid or a derivative as the starting carboxylic acid, which could present challenges with selectivity at the two carboxylic acid groups. However, the underlying principle of forming an acylamidine followed by cyclization with a hydrazine derivative is a cornerstone of 1,2,4-triazole (B32235) synthesis.

Table 2: Key Reagents in One-Pot Triazole Synthesis

| Reagent Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| Carboxylic Acid | Benzoic Acid | Provides the C3 and C5 substituents of the triazole ring | frontiersin.org |

| Amidine | Benzamidine | Provides the N1, N2, and C3 atoms of the triazole ring | frontiersin.org |

| Hydrazine | Phenylhydrazine | Provides the N4 atom and the N1 substituent of the triazole ring | frontiersin.org |

N-Arylation Approaches for the Construction of Triazole-Benzoic Acid Architectures

N-arylation reactions are a powerful tool for directly forming the bond between the triazole ring and the benzoic acid moiety. These methods typically involve the coupling of a pre-formed 1,2,4-triazole with an aryl halide or other activated aryl species. Copper-catalyzed Ullmann-type couplings are a common strategy for the N-arylation of azoles.

For instance, an efficient protocol for the N-arylation of 1,2,4-triazoles with substituted aryl bromides has been developed using copper(I) chloride as a catalyst under ligand-free conditions. This method has been shown to produce N-arylated triazoles in good to excellent yields. The application of this methodology to 2-bromobenzoic acid would provide a direct route to 2-(1H-1,2,4-triazol-1-yl)benzoic acid, a constitutional isomer of the target compound. The synthesis of the desired this compound via this approach would necessitate starting with a 3-halo-1,2,4-triazole and a suitably activated benzoic acid derivative, or vice versa.

More recent developments have explored photocatalytic, metal-free approaches for N-arylation, offering milder reaction conditions. For example, a visible-light-assisted photocatalytic C-N coupling of heterocyclic compounds with aryl halides has been reported, which could be adapted for the synthesis of triazole-benzoic acid structures.

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is obtained, further chemical modifications can be undertaken at either the benzoic acid moiety or the 1,2,4-triazole heterocycle to generate a library of derivatives with diverse properties.

Chemical Modifications at the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a variety of chemical transformations. Standard organic reactions can be employed to modify this group, leading to a range of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents such as DCC/DMAP. For example, the synthesis of various esters of 1,2,3-triazole-containing benzoic acids has been reported. zetarepo.comresearchgate.net

Amidation: The formation of amides can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be used to directly couple the carboxylic acid with an amine. This approach has been utilized in the synthesis of drug candidates where a triazole-benzoic acid is coupled with an amine-containing fragment.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation provides access to benzyl (B1604629) alcohol derivatives.

Directed C-H Activation: The carboxylic acid group can act as a directing group for the functionalization of the benzene (B151609) ring. For example, iridium-catalyzed C-H amination of benzoic acids has been reported, which could potentially be used to introduce an amino group at the C6 position of the benzoic acid ring. nih.gov

Selective Functionalization of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring offers several sites for functionalization, primarily at the nitrogen atoms. The regioselectivity of these reactions is a key consideration.

N-Alkylation: The triazole ring can be alkylated at one of its nitrogen atoms. The alkylation of 1,2,4-triazole often leads to a mixture of N1 and N4-alkylated isomers. researchgate.net However, regioselective methods have been developed. For instance, the use of DBU as a base in the alkylation of 1,2,4-triazole with alkyl halides has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net Microwave-assisted alkylation in the presence of an ionic liquid has also been reported as a regioselective method. semanticscholar.org In the context of a 3-substituted 1,2,4-triazole, alkylation can potentially occur at N1, N2, or N4, and the outcome will be influenced by the steric and electronic properties of the substituent at C3 and the reaction conditions.

N-Acylation: The nitrogen atoms of the triazole ring can also be acylated. For example, N-acyl derivatives of 4-amino-1,2,4-triazole (B31798) have been prepared through the addition of acetyl chloride to a Schiff base intermediate. chemmethod.com

Introduction of Substituents at the C5 Position: While the target molecule already has a benzoic acid group at the C3 position, it is worth noting that for other 1,2,4-triazole-3-carboxylic acid derivatives, the introduction of substituents at the C5 position is a common strategy. This is often achieved during the synthesis of the triazole ring itself, for example, by using a substituted amidrazone.

Table 3: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|---|

| Benzoic Acid | Esterification | Alcohol, Acid Catalyst | Ester derivative |

| Benzoic Acid | Amidation | Amine, Coupling Agent | Amide derivative |

| 1,2,4-Triazole | N-Alkylation | Alkyl Halide, Base | N-alkylated triazole derivative |

Synthesis of Hybrid Conjugates Incorporating Triazole-Benzoic Acid Units

The molecular framework of this compound serves as a valuable scaffold for the development of hybrid molecules, where it is combined with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities. While direct synthetic reports for hybrid conjugates of the this compound isomer are not extensively detailed in the provided research, the principles can be inferred from the synthesis of the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid. nih.govrsc.orgresearchgate.net

The general strategy involves utilizing the carboxylic acid group as a chemical handle for conjugation. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized for evaluation as anticancer agents. nih.govrsc.org The synthetic routes for these compounds typically begin with a core triazole-benzoic acid structure, which is then elaborated. One common approach involves the reaction of 4-hydrazinobenzoic acid with reagents like dialkyl-N-cyanoimido(dithio)carbonate to construct the 1,2,4-triazole ring fused to the benzoic acid moiety. nih.gov Subsequent modifications can be made to the triazole ring or the carboxylic acid group to introduce diverse functionalities and create hybrid molecules. These hybrids have been shown to exhibit potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116. nih.govrsc.orgresearchgate.net

The synthesis of 1,2,3-triazole derivatives based on para-azidobenzoic acid also provides insight into the formation of such conjugates. eurjchem.com In these syntheses, a cycloaddition reaction between propargyl esters of carboxylic acids and para-azidobenzoic acid, catalyzed by copper(I) iodide, yields 1,4-disubstituted 1,2,3-triazole-benzoic acid derivatives. eurjchem.com This click chemistry approach is highly efficient and regioselective, offering a reliable method for linking the benzoic acid-triazole unit to other molecular fragments.

The table below summarizes the types of hybrid molecules synthesized from a related triazole-benzoic acid isomer, illustrating the potential synthetic pathways applicable to this compound.

| Hybrid Type | Synthetic Precursor | Key Reaction | Potential Application | Source |

| Thioether/Amine Hybrids | 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid | Reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate | Anticancer | nih.gov |

| Isothiocyanate Hybrids | 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives | Conversion of an amino group to an isothiocyanate | Anticancer | nih.gov |

| Nitrobenzylidene Hybrids | 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives | Condensation with nitrobenzaldehyde | Anticancer | nih.gov |

| Ester-linked Hybrids | para-Azidobenzoic acid | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl esters | Anti-inflammatory | eurjchem.com |

Considerations for Sustainable and Green Chemical Synthesis of Triazole-Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like triazole-carboxylic acids to minimize environmental impact and enhance safety. Key strategies include the use of continuous-flow processes, metal-free catalysts, and alternative energy sources like microwave irradiation.

A novel, metal-free, continuous-flow process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a structurally related compound. rsc.org This method is noted for being atom-economical, highly selective, and environmentally benign because it avoids chromatographic purification and intermediate isolation steps. rsc.org Furthermore, the flow chemistry setup allows for the safe handling of potentially energetic intermediates, achieving higher yields compared to traditional batch routes. rsc.org This approach demonstrates a significant advancement in the sustainable production of 1,2,4-triazole derivatives.

Microwave-assisted synthesis is another green technique that has been successfully employed for preparing 1,2,4-triazole-3-one derivatives. researchgate.net This method often leads to faster reaction times, higher yields, and easier work-up compared to conventional heating methods, making it an efficient and environmentally friendly protocol. researchgate.net

The table below compares conventional and green synthesis approaches for triazole derivatives.

| Feature | Conventional Synthesis | Green/Sustainable Synthesis | Source |

| Process Type | Batch processing | Continuous-flow processing | rsc.org |

| Catalysis | Often relies on metal catalysts | Metal-free processes are prioritized | rsc.org |

| Purification | Frequently requires column chromatography | Avoids chromatography and isolation steps | rsc.org |

| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation | researchgate.net |

| Safety | Handling of energetic intermediates can be hazardous in large batches | Enhanced safety through controlled reaction environments (flow chemistry) | rsc.org |

| Efficiency | Lower yields, longer reaction times | Higher yields, significantly reduced reaction times | rsc.orgresearchgate.net |

| Environmental Impact | Generation of solvent waste and byproducts | Atom economical, reduced waste | rsc.org |

Regioselectivity and Stereochemical Control in the Synthesis of this compound Derivatives

Achieving regiochemical control is a paramount challenge in the synthesis of substituted triazoles, as multiple nitrogen atoms are available for reaction, leading to potential isomer formation.

For the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetate derivatives, a highly relevant precursor to the target benzoic acid, the Pinner reaction strategy has been effectively utilized. nih.gov This approach involves the conversion of α-substituted ethyl cyanoacetates into corresponding carboxyimidate salts (Pinner salts). The subsequent reaction of these key intermediates with formylhydrazide leads to the formation of the desired (1,2,4-triazol-3-yl)acetates. The regioselectivity of this heterocyclization is dependent on the structure of the starting Pinner salt. nih.gov

In the synthesis of the isomeric 2-(2H-1,2,3-triazol-2-yl)benzoic acids, a highly selective four-step process has been developed. researchgate.netfigshare.com This method starts with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, which selectively introduces the aryl group at the N2 position of the triazole ring. This is followed by a sequence of functional group transformations—hydrogenation, Sandmeyer iodination, and Grignard carboxylation—to reliably produce the target molecule. researchgate.netfigshare.com

Further studies on the modification of the triazole N-H moiety have explored various reaction conditions to control regioselectivity. For instance, in the alkylation and arylation of 5-aryl-4-trifluoroacetyl-1,2,3-triazoles, the choice of base and solvent was found to be crucial. nih.gov Using sodium carbonate as the base in DMF preferentially yields the 2-substituted triazoles. nih.gov Alternatively, Chan-Lam arylation conditions using copper(II) acetate (B1210297) catalyst afforded 2-aryl triazoles with 100% regioselectivity. nih.gov These findings highlight that careful optimization of reaction conditions is essential for directing substitution to the desired nitrogen atom and avoiding the formation of isomeric mixtures.

The table below outlines key factors that influence regioselectivity in the synthesis of triazole derivatives.

| Synthetic Method | Key Intermediate/Reagent | Controlling Factor | Outcome | Source |

| Pinner Reaction | Carboxyimidate salts (Pinner salts) | Structure of the intermediate carboxyimidate | Regioselective formation of 1,2,4-triazol-3-yl derivatives | nih.gov |

| N-Arylation | 4,5-dibromo-2H-1,2,3-triazole | Inherent reactivity of the N2 position | Selective synthesis of 2-aryl-1,2,3-triazoles | researchgate.netfigshare.com |

| N-Alkylation | N-unsubstituted triazole | Base (Na₂CO₃) and solvent (DMF) | Preferential formation of 2-alkylated 1,2,3-triazoles | nih.gov |

| Chan-Lam Arylation | N-unsubstituted triazole, boronic acids | Copper(II) acetate catalyst | Exclusive formation of 2-aryl 1,2,3-triazoles | nih.gov |

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 2 1h 1,2,4 Triazol 3 Yl Benzoic Acid

Ligand Design Principles and Diverse Coordination Modes of Triazolyl Benzoic Acids

Organic ligands containing both N-donors and O-donors, such as triazole-carboxylic acids, are known to exhibit flexible and diverse coordination modes. acs.org This versatility is fundamental to their role in designing complex supramolecular architectures. The spatial arrangement and electronic properties of the triazole and carboxylate groups dictate the ligand's denticity and its preferred binding interactions with different metal ions.

The structural framework of triazolyl benzoic acids provides two primary sites for metal coordination: the oxygen atoms of the carboxylate group (-COOH) and the nitrogen atoms of the 1,2,4-triazole (B32235) ring.

Carboxylate Group: The carboxylate group can be deprotonated to form a carboxylate anion (-COO⁻), which acts as a strong coordination site for metal ions. It can coordinate in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This flexibility allows it to connect one or more metal centers, contributing significantly to the formation of higher-dimensional networks.

Triazole Nitrogen Atoms: The 1,2,4-triazole ring contains three nitrogen atoms, two of which (at the 2- and 4-positions) have available lone pairs of electrons and can act as coordination sites. This allows the triazole group to act as a linker between metal ions, often in a bridging mode (e.g., µ₂-N,N'), facilitating the extension of the coordination network. acs.orgmdpi.comacs.org

In practice, both the carboxylate oxygen atoms and the triazole nitrogen atoms simultaneously participate in coordination. For example, in a Cadmium(II) complex based on a related triazolyl benzoic acid, the metal center is coordinated by four oxygen atoms (two from the main ligand and two from water molecules) and two nitrogen atoms from the triazole rings of adjacent ligands. acs.org Similarly, a Zinc(II) complex shows coordination to three oxygen atoms and two nitrogen atoms from the triazole ring. acs.org This dual participation is a key factor in the formation of stable and extended MOF structures.

The ability of triazolyl benzoic acids to utilize different combinations of their N- and O-donor sites results in variable denticity and a wide range of coordination geometries around the metal centers. The ligand can act as a multidentate donor, bridging multiple metal ions to form robust frameworks. acs.org

The specific coordination mode adopted often depends on factors such as the identity of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of auxiliary ligands. acs.org This variability leads to diverse coordination environments for the metal centers.

Observed Coordination Geometries in Triazolyl Benzoic Acid-Based Complexes:

| Metal Ion | Coordination Number | Geometry | Example System |

|---|---|---|---|

| Cd(II) | 6 | Octahedral | [Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)-benzoic acid) acs.org |

| Cd(II) | 7 | Pentagonal Bipyramid | [Cd(L)(TPA)₀.₅(H₂O)]·H₂O (L = 2,4-bis-(triazol-1-yl)-benzoic acid, TPA = terephthalic acid) acs.org |

| Zn(II) | 5 | Trigonal Bipyramid | [Zn(L)(TPA)₀.₅]·H₂O (L = 2,4-bis-(triazol-1-yl)-benzoic acid, TPA = terephthalic acid) acs.org |

These varied geometries are a direct consequence of the ligand's flexible coordination behavior, ranging from μ₂ to μ₃ bridging modes, which are instrumental in building networks of different dimensionalities. acs.org

Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rational design of MOFs relies on the principles of crystal engineering, where molecular building blocks are chosen to self-assemble into predictable and well-defined extended structures. Triazolyl benzoic acids are excellent candidates for organic linkers in this process due to their rigid backbone and versatile coordination sites.

The formation of MOFs is a spontaneous self-assembly process where metal ions or clusters (acting as nodes) and organic ligands (acting as linkers) connect through coordination bonds to form a crystalline, porous network. nih.gov The final structure is governed by the inherent chemical information encoded in the building blocks, such as the coordination geometry of the metal ion and the length, rigidity, and functionality of the organic linker. mdpi.com By carefully selecting these components and controlling reaction conditions, it is possible to synthesize MOFs with desired topologies and properties. acs.org

The choice of the central metal ion is a critical factor that profoundly influences the final topology and properties of the resulting MOF. Different metal ions have distinct preferences for coordination number, geometry, and bond angles, which directs the self-assembly process.

Cd(II) and Zn(II): These d¹⁰ metal ions exhibit flexible coordination geometries, which can lead to a variety of structures. For instance, under similar solvothermal conditions with a triazolyl benzoic acid ligand, Cd(II) formed a six-coordinated octahedral structure, while Zn(II) resulted in a five-coordinated trigonal bipyramidal geometry. acs.orgnih.gov

Cu(II): Copper(II) ions frequently form binuclear paddlewheel secondary building units (SBUs), [Cu₂(carboxylate)₄], which can act as nodes in the construction of MOFs. This often leads to rutile (rtl) topology. researchgate.netrsc.org The use of Cu(II) can also result in 3D diamond-like networks. scirp.org

Co(II) and Ni(II): Like copper, cobalt and nickel can also form paddlewheel-based MOFs. researchgate.net The identity of the metal ion in these isoreticular structures can systematically alter properties such as thermal stability, framework flexibility, and gas adsorption characteristics. researchgate.netnih.gov

Lanthanides (e.g., Sm(III), Tb(III)): Lanthanide ions have higher and more variable coordination numbers, leading to complex 3D frameworks with high connectivity. For example, Sm(III) and Tb(III) have been used with a triazolyl-benzenedicarboxylic acid ligand to form isostructural (6,8)-connected 3D networks. nih.govrsc.org

The following table summarizes the impact of different metal ions on the structure of MOFs constructed from triazolyl benzoic acid derivatives.

Influence of Metal Ion on MOF Structure and Topology:

| Metal Ion | Ligand Used | Resulting Structure/Topology | Reference |

|---|---|---|---|

| Cd(II) | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 3D framework with 1D channels | scirp.org |

| Cu(II) | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 2-fold interpenetrating 3D diamond net | scirp.org |

| Zn(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | 2D layer with 4⁴-sql topology (interpenetrated) | rsc.org |

| Co(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | 2D layer with 4⁴-sql topology (interpenetrated) | rsc.org |

| Ni(II) | Benzene-1,3,5-tricarboxylic acid & 1,2-bis(1,2,4-triazol-4-yl)ethane | 3D framework with trinuclear SBUs | nih.gov |

By modulating the coordination behavior of the triazolyl benzoic acid ligand and the choice of the metal center, coordination polymers with dimensionalities ranging from discrete molecules (0D) to 1D chains, 2D layers, and 3D frameworks can be synthesized.

1D Architectures: The bridging capability of the ligand can link metal centers sequentially to form one-dimensional chains. For example, in some Cd(II) and Zn(II) complexes, the ligands link adjacent metal ions to form 1D chains which then serve as building blocks for higher-dimensional structures. acs.org

2D Architectures: These 1D chains can be further connected by other ligands or through different coordination modes of the same ligand to form two-dimensional sheets or layers. Several MOFs based on ligands like 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid exhibit uninodal 2D layers with a common 4⁴-sql topology. rsc.org In some cases, these 2D layers can interpenetrate. rsc.org

3D Architectures: The cross-linking of 2D layers or the connection of nodes in three dimensions leads to the formation of 3D frameworks. scirp.orgnih.gov The specific binding mode of the ligand is crucial; for instance, a ligand bridging three metal clusters can effectively cross-link 2D layers into a 3D network. acs.org The resulting 3D structures can range from simple diamond or cubic nets to highly complex and novel topologies. scirp.orgnih.govrsc.org

The ability to control the dimensionality is a cornerstone of MOF design, as it directly impacts key properties like porosity, stability, and potential applications.

Helical Architectures and Interpenetration Phenomena in MOF Structures

The formation of helical structures and the occurrence of interpenetration are fascinating aspects of crystal engineering with MOFs. While specific examples involving 2-(1H-1,2,4-triazol-3-yl)benzoic acid are not extensively documented in the reviewed literature, studies on analogous ligands provide significant insights into the potential for such structural complexities.

Another example with a different but related ligand, 3-amino-1H-1,2,4-triazole, when reacted with CuSO4, resulted in a chiral MOF featuring a porous framework constructed from left-handed helices. researchgate.net These helices further assemble to form large honeycomb channels. researchgate.net The phenomenon of interpenetration, where two or more independent frameworks are entangled, is a common feature in MOFs and significantly influences their porosity and, consequently, their functional properties. rsc.org The propensity of triazole- and carboxylate-containing ligands to form such intricate structures suggests that MOFs derived from this compound are also likely to exhibit helical and interpenetrated architectures.

Structure-Function Relationships in Triazolyl Benzoic Acid-Based MOFs

The properties of MOFs are intrinsically linked to their structural characteristics. The following sections delve into the relationships between the structure of triazolyl benzoic acid-based MOFs and their functional attributes.

For example, a Zn4O-based MOF synthesized from a triazolyl benzoate (B1203000) ligand was found to have a porosity of 43%. researchgate.net Adsorption measurements confirmed that the pore structure was fully accessible to nitrogen molecules at 77 K, with an adsorptive pore volume of 0.41 cm3g-1, which is in good agreement with the pore volume of 0.43 cm3g-1 estimated from its single crystal structure. researchgate.net

In another study, a series of isoreticular microporous MOFs based on a 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid ligand, which also contains a nitrogen-rich heterocycle and carboxylate groups, were investigated for their gas sorption properties. uva.nl One of these MOFs, UTSA-100a, exhibited a BET surface area of 970 m2g-1 and a pore volume of 0.399 cm3g-1. uva.nl

Furthermore, the introduction of defects into MOF structures, for instance by using a mixture of linkers, can significantly influence their gas adsorption properties. A study on defect-engineered MOFs with a 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate linker demonstrated that these materials could adsorb CO2 up to 7.3 mmol/g at 298 K and 3 MPa. acs.org Another coordination polymer from a related ligand, [Cu(Me-4py-trz-ia)], showed one of the highest hydrogen uptakes at atmospheric pressure (3.1 wt % at 77 K). acs.org

The table below summarizes the porosity and gas adsorption data for some representative MOFs with related triazole- and imidazole-based ligands.

| MOF | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Adsorption | Reference |

|---|---|---|---|---|---|

| Zn₄O-based MOF | {(Metrz-pba)₂mPh} | - | 0.41 | N₂ at 77 K | researchgate.net |

| UTSA-100a | 5-(5-Amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid | 970 | 0.399 | N₂, C₂H₂, C₂H₄ | uva.nl |

| TIBM-Cr | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 2141.1 | 2.116 | CO₂, N₂ | mdpi.com |

| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | - | - | CO₂ (3.60 mmol/g at 298 K), N₂ | mdpi.com |

| TIBM-Al | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | - | - | CO₂ (2.1 mmol/g at 298 K), N₂ | mdpi.com |

| Cu-BTTI | 5,5′,5′′-(4,4′,4′′-(benzene-1,3,5-triyl)tris(1H-1,2,3-triazole-4,1-diyl))triisophthalate | - | - | CO₂, H₂ | rsc.org |

The porous nature and the presence of accessible metal sites and functional organic linkers make MOFs promising candidates for heterogeneous catalysis. While specific studies on catalytic reduction reactions using MOFs from this compound are limited, related systems have shown significant catalytic activity in various transformations.

A notable example is the use of a samarium-based MOF, MOF-Sm, constructed from the isomeric ligand 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, as a photocatalyst for the degradation of the aromatic dye methyl violet (MV). researchgate.netrsc.org This demonstrates the potential of such MOFs to act as photocatalysts, where the organic linker can function as an antenna to absorb light and promote the catalytic process. researchgate.netrsc.org

Furthermore, a series of robust copper-based MOFs with triazolyl isophthalate (B1238265) linkers have been investigated for the selective oxidation of cyclohexene (B86901) with tert-butyl hydroperoxide (TBHP). mdpi.com The catalytic activity was found to increase with the steric demand of the substituents on the triazole ring. mdpi.com This suggests that the catalytic performance can be tuned by modifying the linker structure. The bifunctional nature of many MOFs, possessing both Lewis acidic metal sites and Lewis basic sites on the organic linkers, makes them suitable for a wide range of catalytic reactions, including cascade reactions where multiple steps are catalyzed by different active sites within the framework. nih.gov

Coordination polymers and MOFs constructed from ligands containing aromatic and heterocyclic moieties often exhibit interesting luminescent properties. These properties can arise from the ligand itself (intraligand emission), from the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes.

Studies on coordination polymers with ligands structurally similar to this compound have revealed promising luminescent characteristics. For instance, twelve coordination compounds based on 2-(1,2,4-1H-triazol-3-yl)pyridine, a close analog, have been synthesized and characterized. rsc.org A one-dimensional coordination polymer from this series, 1∞[Zn(pt)2], was used to generate a white light-emitting material by incorporating Eu3+ and Tb3+ ions. rsc.org This was achieved through the RGB concept, combining the blue ligand-based emission with the red and green emissions from the lanthanide ions. rsc.org

In another study, two new coordination polymers based on 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and polycarboxylic acid ligands with Zn(II) were synthesized, and their luminescence properties were investigated. bohrium.com Similarly, lanthanide(III) coordination polymers with a bis(1,2,4-triazol-1-yl)methane linker have been shown to exhibit photoluminescence. mdpi.com In these systems, the luminescence was attributed to the enhancement of f-f transitions of the lanthanide ions under the influence of the ligand field, rather than an efficient antenna effect. mdpi.com

The table below presents some luminescent properties of coordination polymers with related triazole-containing ligands.

| Compound | Ligand(s) | Metal Ion | Emission Maximum | Key Finding | Reference |

|---|---|---|---|---|---|

| Compound 1 | tetrakis(1,2,4-triazol-ylmethylresorcin rsc.orgarene) and 4,4'-biphenyldicarboxylic acid | Zn(II) | Intense emission | Potential luminescent sensor for Fe³⁺, Cr₂O₇²⁻, and nitrobenzene | pku.edu.cn |

| CP-1 | 4,6-bis(imidazol-1-yl)-2,1,3-benzoxadiazole and 1,4-benzenedicarboxylate | Zn(II) | 490 nm (blue emission) | Selective quenching response to Ga³⁺ cations | researchgate.net |

| [Ln(btrm)₂(NO₃)₃]n | bis(1,2,4-triazol-1-yl)methane | Ln(III) | Ligand-based | Luminescence from enhancement of f-f transitions | mdpi.com |

The magnetic properties of MOFs are determined by the nature of the metal ions and the way they are connected by the organic linkers. The triazole ring, in particular, is known to be an effective mediator of magnetic exchange interactions between metal centers.

While there is no specific information on the magnetic properties of MOFs derived from this compound, studies on related systems provide valuable insights. For example, two novel Co-based MOFs were synthesized using the asymmetrically binding ligand 4-(4'-carboxyphenyl)-1,2,4-triazole. nih.gov One of these MOFs exhibited paramagnetic behavior down to 2 K, which was attributed to a geometrically frustrated triangular arrangement of Co spins. nih.gov The other Co-based MOF displayed metamagnetic behavior. nih.gov

In another study, two cobalt-based MOFs were constructed from a mixture of tri(2-carboxyethyl)-isocyanurate and 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole ligands. ias.ac.in Variable-temperature magnetic susceptibility measurements indicated antiferromagnetic interactions between adjacent Co(II) centers in both complexes. ias.ac.in Similarly, a MOF based on 1,3-di(1H-imidazol-4-yl)benzene and 1,3,5-tri(4-carboxyphenyl)benzene with Co(II) also showed antiferromagnetic interactions within its tetranuclear cluster. nih.gov These examples underscore the potential of triazole-containing ligands to mediate magnetic interactions in MOFs, leading to a range of interesting magnetic phenomena.

The luminescent properties of MOFs can be harnessed for the development of chemical sensors. The presence of specific analytes can modulate the fluorescence of a MOF through various mechanisms, such as quenching, enhancement, or a shift in the emission wavelength.

MOFs based on triazole- and imidazole-containing ligands have demonstrated significant potential as fluorescent sensors for a variety of analytes. For instance, a Cd-based MOF with mixed tricarboxylate and 1H-imidazol-4-yl-containing ligands was shown to be a potential luminescent probe for the detection of ketone molecules. nih.gov Another study reported three MOFs based on naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole, where two of the compounds displayed high sensitivity in the detection of nitrobenzene, Ca2+, and Co2+ ions through fluorescence. rsc.org

A particularly relevant study involves coordination polymers synthesized from 2,4-bis-(triazol-1-yl)benzoic acid, a close structural analog of the title compound. These materials were found to be excellent fluorescent sensors for the selective detection of Fe3+ ions. nih.gov This demonstrates the high potential of MOFs derived from this compound for similar sensing applications. The mechanism of sensing often involves interactions between the analyte and the framework, which can affect the energy transfer processes and thus the luminescence output. rsc.orgconsensus.app

The table below summarizes the sensing capabilities of some representative MOFs with related ligands.

| MOF | Ligand(s) | Metal Ion | Detected Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|---|---|

| Compound 2 | 1,3-di(1H-imidazol-4-yl)benzene and 1,3,5-tri(4-carboxyphenyl)benzene | Cd(II) | Ketone molecules | - | nih.gov |

| Compound 1 | naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole | Mn(II) | Nitrobenzene | Fluorescence quenching | rsc.org |

| Compound 3 | naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole | Cd(II) | Ca²⁺, Co²⁺ | Luminescence modulation | rsc.org |

| Complexes 1, 2, 3 | 2,4-bis-(triazol-1-yl)benzoic acid and terephthalic acid | Cd(II), Zn(II) | Fe³⁺ | Fluorescence quenching | nih.gov |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically concerning the supramolecular chemistry of This compound is not publicly available. Research and crystal structure analyses have been conducted on closely related isomers and derivatives, such as 3-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid, but the specific 2-substituted isomer has not been characterized in the context of the requested outline.

Therefore, it is not possible to provide a scientifically accurate article on the hydrogen bonding networks, π-π stacking interactions, and supramolecular architecture of this compound as requested. The detailed analysis of intramolecular and intermolecular interactions, including the formation of liquid crystalline phases, is contingent upon experimental data from techniques like X-ray crystallography, which are not present in the public domain for this specific compound.

Further research would be required to synthesize and characterize this compound to elucidate the specific supramolecular phenomena outlined in the user's request.

Supramolecular Chemistry and Non Covalent Interactions Involving 2 1h 1,2,4 Triazol 3 Yl Benzoic Acid

Design and Assembly of Supramolecular Architectures

Contribution to Crystal Engineering and Polymorphism

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which is largely governed by the nature and directionality of intermolecular interactions. 2-(1H-1,2,4-triazol-3-yl)benzoic acid is a molecule of significant interest in this regard due to its combination of functional groups that can participate in a variety of robust non-covalent interactions. The interplay between the carboxylic acid and the 1,2,4-triazole (B32235) moieties provides a rich platform for the formation of predictable supramolecular synthons, which are key building blocks in the construction of crystalline architectures.

The primary contributions of this compound to crystal engineering and polymorphism are rooted in its ability to form diverse and predictable hydrogen bonding networks. The carboxylic acid group is well-known for its propensity to form strong O-H···O hydrogen bonds, typically resulting in a centrosymmetric dimer synthon. The 1,2,4-triazole ring offers multiple hydrogen bond donor (N-H) and acceptor (N) sites, allowing for the formation of various catemeric and dimeric structures.

Furthermore, the potential for different arrangements of these supramolecular synthons can give rise to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. The conformational flexibility of the molecule, coupled with the variety of possible intermolecular interactions, makes this compound and its derivatives prime candidates for exhibiting polymorphic behavior. The specific polymorph obtained can often be influenced by crystallization conditions such as solvent, temperature, and saturation.

Detailed Research Findings

While specific crystallographic data for this compound is not extensively reported in the literature, the analysis of closely related structures provides significant insights into its potential for crystal engineering and polymorphism.

One relevant example is the study of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid , which demonstrates the dominance of O-H···O and O-H···N hydrogen bonds in the crystal packing. In this structure, the carboxylic acid groups form the classic eight-membered {···HOC(═O)}₂ synthon, while the hydroxy groups interact with the triazole nitrogen atoms to form a ten-membered {···HOC₂N}₂ synthon. These interactions lead to the formation of linear supramolecular chains nih.gov. The connection of these chains into sheets is facilitated by C-H···O interactions nih.gov. This illustrates how the interplay of different functional groups can build up complex supramolecular architectures.

Another study on 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one revealed the existence of three polymorphic modifications. The primary interactions in these structures are π-π stacking, with N-H···N and C-H···O hydrogen bonds linking the stacked columns to form layers researchgate.net. The subtle differences in the packing of these polymorphs are identifiable through the analysis of pairwise interaction energies researchgate.net. This highlights the sensitivity of the crystal packing to subtle energetic differences, a key aspect of polymorphism.

The table below summarizes the crystallographic data for a related triazole-benzoic acid derivative, providing a reference for the types of crystal systems and unit cell parameters that might be expected.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid | C₁₀H₉N₃O₃ | Triclinic | P-1 | 5.4641 | 6.6596 | 13.1898 | 88.828 | 83.577 | 75.828 |

The study of co-crystals also offers valuable insights. For instance, co-crystals of 1H-benzotriazole and hydroxybenzoic acids have been shown to form extended molecular networks through various supramolecular synthons. The interplay between homosynthons (like the carboxylic acid dimer) and heterosynthons (between the triazole and the carboxylic acid) is crucial in dictating the final structure.

In the context of this compound, the presence of an intramolecular N-H···O hydrogen bond has been suggested by phototransformation studies in low-temperature matrices. This intramolecular interaction would likely stabilize a planar conformation of the molecule, which would, in turn, favor planar packing arrangements and potentially strong π-π stacking interactions in the solid state.

The potential for polymorphism in this compound is significant. Different crystallization conditions could disrupt or alter the balance of inter- and intramolecular forces, leading to different packing arrangements. For example, a solvent that is a strong hydrogen bond acceptor could interfere with the formation of the carboxylic acid dimer, leading to a different supramolecular assembly. Similarly, temperature changes could favor one polymorphic form over another based on their relative thermodynamic stabilities.

Computational Chemistry and Mechanistic Studies of 2 1h 1,2,4 Triazol 3 Yl Benzoic Acid

Applications of Density Functional Theory (DFT) in Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure, stability, and reactivity of 1,2,4-triazole (B32235) derivatives. DFT methods are used to calculate optimized geometries, vibrational frequencies, and electronic properties, providing deep insights into the behavior of these compounds. core.ac.uk

The structural flexibility of 2-(1H-1,2,4-triazol-3-yl)benzoic acid allows for various conformations and tautomeric forms, which significantly influence its chemical and physical properties. DFT calculations are instrumental in identifying the most stable structures among numerous possibilities.

Studies on 2-(1,2,4-triazol-3-yl)benzoic acid have shown that out of 36 potential isomers, the most stable conformer is one that features an intramolecular hydrogen bond between a nitrogen atom of the triazole ring and the hydrogen of the carboxylic acid group (N-H···O). nih.gov This intramolecular interaction confers significant stability to this particular arrangement. Conformational analyses of related triazole compounds are typically performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to scan the potential energy surface and identify energy minima corresponding to stable conformers. ekb.eg

Tautomerism, particularly proton tautomerism, is a known characteristic of triazole rings. earthlinepublishers.com DFT studies on related 2,4-dihydro-3H-1,2,4-triazol-3-one systems have explored the relative energies and stability of different tautomers, revealing that all considered forms have favorable Gibbs free energy of formation, indicating their electronic stability. earthlinepublishers.combohrium.com These computational approaches allow for the evaluation of the energetic landscape of tautomerization, which is crucial for understanding the compound's behavior in different chemical environments.

DFT calculations are crucial for elucidating complex reaction pathways. For 2-(1,2,4-triazol-3-yl)benzoic acid, computational studies have been key to understanding its phototransformations. nih.gov

When irradiated with UV light (λ = 325 nm) in low-temperature matrices, the most stable conformer of 2-(1,2,4-triazol-3-yl)benzoic acid undergoes conformational changes to form two new, less stable rotamers. nih.gov More significantly, these studies, supported by DFT calculations in both ground and excited electronic states, revealed a photoisomerization reaction. This process involves a proton transfer from a nitrogen atom on the triazole ring to the carbonyl oxygen of the carboxylic group. nih.gov This leads to the formation of a novel product with two hydroxyl (-OH) groups, a species identified for the first time through this combined experimental and theoretical approach. nih.gov The reverse process, photorotamerization back to the initial conformer, was also observed upon irradiation at a different wavelength (250 nm). nih.gov

Table 1: Phototransformations of 2-(1,2,4-triazol-3-yl)benzoic acid

| Process | Trigger | Observation | Computational Support |

| Conformational Change | UV Irradiation (λ = 325 nm) | Formation of two new conformers from the most stable initial structure. nih.gov | DFT calculations confirm the existence and relative energies of different conformers. |

| Photoisomerization | UV Irradiation | Proton transfer from the triazole N-H to the carboxylic C=O, forming a new product with two -OH groups. nih.gov | DFT calculations of ground and excited electronic states elucidate the reaction pathway. nih.gov |

| Reverse Photorotamerization | UV Irradiation (λ = 250 nm) | Partial reproduction of the initial, most stable molecule. nih.gov | Supported by the calculated energy landscape of the conformers. |

Computational methods allow for the accurate prediction of spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate NMR chemical shifts (¹H and ¹³C). derpharmachemica.commdpi.com For various triazole derivatives, theoretical chemical shifts calculated with methods like B3LYP/6-31G(d,p) have shown a strong correlation with experimental spectra recorded in solvents like DMSO. derpharmachemica.comepstem.net This correlation allows for the unambiguous assignment of signals in complex experimental NMR spectra. researchgate.net

IR Spectroscopy: DFT calculations are also used to predict vibrational frequencies (IR and Raman). nih.gov Theoretical vibrational spectra for triazole and benzoic acid derivatives, often computed at the B3LYP level, show good agreement with experimental FTIR spectra after applying appropriate scaling factors. epstem.netnih.gov This computational analysis facilitates the assignment of observed vibrational bands to specific functional groups and molecular motions, such as the characteristic vibrations of the amino and carboxyl groups and the benzene (B151609) ring. researchgate.net For 2-(1,2,4-triazol-3-yl)benzoic acid, FTIR spectroscopy supported by DFT calculations was essential in identifying the structural changes occurring during its phototransformations. nih.gov

Table 2: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Typical Functional/Basis Set | Application |

| NMR | Gauge-Independent Atomic Orbital (GIAO) | B3LYP / 6-31G(d,p) | Calculation of ¹H and ¹³C chemical shifts for comparison with experimental data. derpharmachemica.comepstem.net |

| IR / Raman | DFT Frequency Calculation | B3LYP / 6-311++G** | Prediction of vibrational frequencies to aid in the assignment of experimental bands. nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For triazole-containing benzoic acid derivatives, MEP analysis typically reveals that the most electron-rich, negative potential regions are concentrated around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group. dergipark.org.tr These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, represent electron-deficient regions with positive potential, indicating sites for nucleophilic attack. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions.

Molecular Dynamics (MD) Simulations for Exploring Intermolecular Interactions and Dynamics

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment over time. MD simulations are used to study the conformational flexibility, solvation effects, and intermolecular interactions of 1,2,4-triazole derivatives. nih.govpensoft.net

By simulating the movement of atoms over a period, typically nanoseconds, researchers can observe how these molecules interact with solvent molecules (e.g., water) or biological targets. nih.govpensoft.net For example, MD simulations have been used to confirm the stability of complexes formed between triazole derivatives and proteins, analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess conformational stability. pensoft.netresearchgate.net These simulations can also reveal the nature and persistence of intermolecular hydrogen bonds, which are crucial for the molecule's behavior in solution and its binding affinity to other molecules. nih.govnih.gov

Quantum Chemical Calculations for Energetic and Thermodynamic Characteristics

Quantum chemical calculations, primarily using DFT, are employed to determine the fundamental energetic and thermodynamic properties of this compound and its derivatives. These calculations provide quantitative data on the molecule's stability and reactivity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand electronic transitions and chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Thermodynamic Properties: DFT calculations can accurately predict thermodynamic characteristics such as the heat of formation (ΔHf), entropy (S), Gibbs free energy (G), and molar heat capacity (Cv). epstem.netnih.govnih.gov These values are essential for understanding the stability of different isomers and conformers and for predicting the spontaneity and energy changes of chemical reactions.

Table 3: Calculated Energetic and Reactivity Parameters for a Related Triazole Derivative*

| Parameter | Description | Example Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.303 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.243 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.06 eV |

*Data for 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, provided for illustrative purposes.

Determination of Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP)

Bond Dissociation Enthalpy (BDE) is a key descriptor of the strength of a chemical bond, representing the enthalpy change upon homolytic cleavage of a bond in the gas phase. Ionization Potential (IP), on the other hand, is the minimum energy required to remove an electron from a molecule. Both BDE and IP are fundamental electronic properties that significantly influence the reactivity and antioxidant capacity of a compound.

The IP of a molecule can be related to its ability to donate an electron, a key step in many antioxidant mechanisms. Theoretical calculations on triazole derivatives have shown that the ionization potential can be reliably computed. dergipark.org.tr For example, a study on a substituted 1,2,4-triazol-5-one derivative reported a calculated ionization potential of 6.4280 eV. dergipark.org.tr Such calculations for this compound would be crucial in understanding its electronic behavior and potential applications.

Table 1: Illustrative Calculated Electronic Properties for a Triazole Derivative

| Property | Calculated Value |

| Ionization Potential | 6.4280 eV |

| Electron Affinity | 2.0588 eV |

| Electronegativity | 4.2434 |

| Chemical Hardness | 4.3692 |

Note: The data in this table is for a substituted 2-[3-(n-propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid and is presented for illustrative purposes to show the types of parameters obtained from computational studies. dergipark.org.tr

Investigation of Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that plays a critical role in many biological and chemical systems. For a molecule like this compound, which contains both acidic (carboxylic acid) and basic (triazole ring) moieties, the potential for intramolecular and intermolecular proton transfer is significant.

Computational studies are instrumental in elucidating the mechanisms of proton transfer, including the identification of transition states and the calculation of activation energy barriers. Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon has been computationally explored for various heterocyclic compounds. ccspublishing.org.cnmdpi.com

A study focusing on the phototransformations of this compound in low-temperature matrices using FTIR spectroscopy and theoretical calculations revealed that the most stable isomer features an intramolecular N-H···O hydrogen bond. This research provides direct insight into the proton transfer potential within this specific molecule.

Predictive Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are invaluable in medicinal chemistry for predicting the properties of new compounds and guiding the design of more potent and selective molecules. researchgate.netnih.gov

For triazole and benzoic acid derivatives, numerous QSAR studies have been conducted to understand their anticancer, anti-inflammatory, and other biological activities. eurekaselect.comnih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

While a specific QSAR model for this compound is not detailed in the available literature, the methodologies applied to similar compounds are directly relevant. For instance, 3D-QSAR models for triazole-bearing compounds have been developed to understand their interactions with biological targets. researchgate.netnih.gov These models use the three-dimensional structure of the molecules to derive fields that describe their steric and electrostatic properties, which are then correlated with their activity.

The development of a predictive QSAR model for this compound and its analogs would involve the following steps:

Data Set Compilation: Gathering a series of structurally related compounds with experimentally determined properties.

Molecular Descriptor Calculation: Using computational software to calculate a variety of descriptors for each molecule in the dataset.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the properties of novel, unsynthesized derivatives of this compound, thereby accelerating the discovery of new lead compounds.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular weight, volume, surface area, molar refractivity |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, shape indices |

| 3D-QSAR Fields | Steric fields (CoMFA), Electrostatic fields (CoMFA) |

Advanced Spectroscopic and Analytical Characterization for Research on 2 1h 1,2,4 Triazol 3 Yl Benzoic Acid

X-ray Diffraction Techniques for Comprehensive Solid-State Structural Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed three-dimensional model of the molecule can be constructed.

For triazole-benzoic acid derivatives, SCXRD analysis reveals critical structural details. For instance, in the related compound 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a small dihedral angle of 6.32 (7)° was observed between the benzene (B151609) and triazole rings, indicating a nearly coplanar arrangement. nih.gov The carboxylic acid group was also found to be almost coplanar with the attached benzene ring. nih.gov Such analyses confirm the molecular connectivity and provide insights into the preferred conformation in the crystalline state.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Triazole-Benzoic Acid Analog

| Parameter | Value for 4-(1H-1,2,3-triazol-1-yl)benzoic acid nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 4.8058 |

| b (Å) | 5.4704 |

| c (Å) | 31.7944 |

| β (°) | 90.687 |

This table presents data for a structural analog to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze microcrystalline powders. units.it It is essential for confirming the phase identity and purity of a bulk sample. units.it Instead of a single crystal, a sample containing a vast number of randomly oriented crystallites is used, resulting in a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

In pharmaceutical and materials science research, PXRD is routinely used to identify different crystalline forms (polymorphs) of a compound. Patents for related compounds, such as derivatives of 2-(2H- nih.govrsc.orgniscpr.res.intriazol-2-yl)-benzoic acid, often include PXRD data to characterize specific crystalline forms. google.comgoogleapis.com The diffraction pattern is typically presented as a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a particular crystal structure. units.it

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline 5-methoxy-2-(2H- nih.govrsc.orgniscpr.res.intriazol-2-yl)-benzoic acid

| Diffraction Angle (2θ) google.com | Relative Intensity (%) google.com |

|---|---|

| 5.7° | 66% |

| 11.5° | 66% |

| 17.2° | 100% |

| 18.9° | 29% |

| 19.7° | 25% |

| 21.3° | 37% |

| 25.0° | 75% |

This table lists characteristic peaks for an isomeric derivative to exemplify data obtained from PXRD analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for structural characterization, complex molecules often exhibit overlapping signals that are difficult to assign. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.

HMBC experiments reveal correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together molecular fragments.

For 2-(1H-1,2,4-triazol-3-yl)benzoic acid, these techniques would be used to definitively assign the signals for the protons and carbons on both the benzoic acid and triazole rings, confirming the substitution pattern and connectivity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Triazole and Benzoic Acid Moieties

| Atom Type | Typical Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|

| Carboxylic Acid (OH ) | 10.0 - 13.0 | Singlet (broad) |

| Aromatic (H ) | 7.0 - 8.5 | Doublet, Triplet, Multiplet |

| Triazole CH | ~8.0 - 9.0 | Singlet |

| Triazole NH | ~13.0 - 15.0 | Singlet (broad) |

| Carboxylic Acid (C =O) | 165 - 175 | N/A |

| Aromatic (C ) | 120 - 140 | N/A |

| Triazole (C ) | 140 - 160 | N/A |

This table provides generalized chemical shift ranges based on typical values for these functional groups. rsc.org

NMR chemical shifts are highly sensitive to the local electronic environment of a nucleus. Changes in these shifts, known as chemical shift perturbations (CSPs), can provide valuable mechanistic information. By monitoring the NMR spectrum of this compound while varying conditions such as solvent, pH, or the presence of a binding partner, one can infer details about intermolecular interactions.

For example, studies on related triazole compounds have shown that switching from a low-polarity solvent like CDCl₃ to a high-polarity solvent like DMSO-d₆ can cause significant changes in proton chemical shifts. unn.edu.ng These solvent-induced shifts can highlight which parts of the molecule are most involved in solute-solvent interactions, such as hydrogen bonding. Protons involved in hydrogen bonding (like the N-H of the triazole and the O-H of the carboxylic acid) would be expected to show significant downfield shifts in hydrogen-bond accepting solvents. unn.edu.ng This approach can be used to map interaction sites and understand the compound's behavior in different chemical environments.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

For this compound, IR and Raman spectra would display characteristic bands corresponding to its distinct structural components. A study on this specific molecule using FTIR spectroscopy in low-temperature matrices identified the most stable conformer, which features an intramolecular N-H⋯O hydrogen bond between the triazole N-H and the carbonyl oxygen of the carboxylic acid group. nih.gov

Key vibrational modes include:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net Its exact position can be influenced by hydrogen bonding; intramolecular bonding, as seen in the stable conformer, can shift this frequency. nih.gov

C=N and N=N Stretches: The triazole ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net

Aromatic C-H and C=C Stretches: The benzoic acid portion of the molecule will show aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Triazole Ring | Ring stretch (C=N, N-N) | 1400 - 1600 | Medium |

This table summarizes key vibrational bands expected based on the functional groups present in the molecule. nih.govnih.govdocbrown.info

Vibrational Spectroscopic Probes for Hydrogen Bonding Interactions

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for investigating the complex structural nuances of this compound, especially concerning hydrogen bonding. Research conducted on this molecule in low-temperature argon and xenon matrices has provided significant insights into its conformational properties. nih.gov

Studies have identified the most stable isomer of the molecule as one that features a distinct intramolecular hydrogen bond between the N-H group of the triazole ring and the carbonyl oxygen of the carboxylic acid group (N-H···O). nih.govlongdom.org This interaction is crucial in stabilizing the molecule's geometry. The presence and nature of this hydrogen bond can be meticulously analyzed by observing specific vibrational modes in the IR spectrum. Key spectral regions for this analysis include the N-H stretching region (typically 3500–3300 cm⁻¹) and the carbonyl (C=O) stretching region (typically 1740–1660 cm⁻¹). mdpi.com The formation of a hydrogen bond typically leads to a red shift (a shift to lower frequency) and broadening of the N-H stretching band, along with a red shift in the C=O stretching frequency, compared to a theoretical non-hydrogen-bonded state. mdpi.comnih.gov

In the case of this compound, experimental FTIR spectroscopy, supported by extensive theoretical calculations using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level, has confirmed that the global minimum energy structure is indeed the isomer stabilized by this intramolecular N-H···O bond. longdom.org This combined experimental and computational approach allows for precise assignment of vibrational bands and a deeper understanding of how intramolecular forces dictate the molecule's preferred conformation. longdom.orgmdpi.com

| Spectroscopic Feature | Implication for this compound | Reference |

| N-H Stretching Frequency | Shifted to lower wavenumbers, indicating involvement in a hydrogen bond. | nih.gov |

| C=O Stretching Frequency | Shifted to lower wavenumbers, confirming its role as a hydrogen bond acceptor. | mdpi.com |

| Matrix Isolation FTIR | Allowed for the trapping and characterization of the most stable conformer. | nih.govlongdom.org |

| DFT Calculations | Supported experimental findings, confirming the N-H···O intramolecularly hydrogen-bonded structure as the most stable. | longdom.org |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization

Mass spectrometry is an indispensable analytical technique for the molecular characterization of this compound, providing definitive information on its molecular weight and elemental composition. When coupled with chromatographic methods, it also enables the separation and identification of the compound in complex mixtures. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the expected elemental composition is C₉H₇N₃O₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This experimental mass is then compared to the theoretically calculated mass. A close match between the found and calculated values provides strong evidence for the assigned structure. For instance, in studies of related triazole-benzoic acid hybrids, HRMS has been used to confirm their composition, with data presented as "calculated for C₁₀H₁₀N₄O₂S [M]˙⁺, 250.0524; found, 250.0563". nih.gov

| Parameter | Value for this compound |

| Molecular Formula | C₉H₇N₃O₂ |

| Monoisotopic Mass | 189.05382 Da |

| Expected HRMS Result | A measured m/z value for the molecular ion that matches the calculated mass to within a few parts per million (ppm). |

Chromatography-Mass Spectrometry (e.g., LC-MS, GC-MS) for Mixture Separation and Identification

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound in realistic sample matrices, such as during synthesis monitoring or in biological evaluation studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound due to its polarity and thermal sensitivity. In a typical LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. researchgate.net The compound separates from impurities and byproducts based on its affinity for the stationary phase (e.g., a C18 column) and the mobile phase. researchgate.net As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting peak, confirming the identity of the target compound by its molecular weight and fragmentation pattern. researchgate.netvu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though it would likely require derivatization of the carboxylic acid and N-H functional groups to increase the compound's volatility and thermal stability. researchgate.net This method is highly effective for separating volatile compounds and providing reproducible mass spectra for library matching.

These chromatography-MS techniques are crucial for assessing the purity of synthetic batches, identifying isomers, and quantifying the compound in various matrices. vu.edu.aunuph.edu.ua

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Reaction Monitoring

UV-Visible spectroscopy is a valuable technique for studying the electronic structure of this compound and for monitoring its behavior when exposed to ultraviolet light. The molecule contains two main chromophores—the benzoic acid moiety and the 1,2,4-triazole (B32235) ring—which give rise to characteristic electronic absorptions. researchgate.net

The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. For this molecule, the primary electronic transitions are expected to be π → π* transitions associated with the conjugated π-electron systems of the benzene and triazole rings. researchgate.netlibretexts.org Benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net

Crucially, UV-Vis spectroscopy is instrumental in initiating and monitoring photochemical reactions. Studies on this compound have shown that the molecule is photochemically active. nih.govlongdom.org Irradiation with specific wavelengths of UV light can induce structural changes that can be monitored using other spectroscopic methods like FTIR. For example, upon irradiation with UV laser light at λ = 325 nm, the most stable conformer of the molecule was found to transform into two new, less stable conformers. nih.gov Subsequent irradiation at a different wavelength (λ = 250 nm) could partially reverse these transformations. nih.gov

Furthermore, in addition to conformational changes, UV irradiation can induce a more profound photoisomerization reaction. This involves an intramolecular proton transfer from a nitrogen atom on the triazole ring to the carbonyl oxygen of the carboxylic group, resulting in the formation of a new product with two hydroxyl (OH) groups. nih.gov This type of reaction monitoring highlights the utility of UV light not just as an analytical probe but as a tool to induce and study specific chemical transformations. nih.govresearchgate.netrsc.org

| Wavelength | Observation | Technique Used for Monitoring | Reference |

| λ = 325 nm | Formation of two new, less stable conformers from the initial stable structure. | FTIR Spectroscopy | nih.gov |

| λ = 250 nm | Partial reverse photorotamerization, reproducing the initial molecules. | FTIR Spectroscopy | nih.gov |

| UV Irradiation | Induced photoisomerization via intramolecular proton transfer, creating a new product. | FTIR Spectroscopy | nih.gov |